Hepasor vs. Silymarin: Comparative Serum ALT Reduction in Rat Models of Hepatic Injury
Hepasor produced a mean 12% reduction in serum alanine aminotransferase (S-ALT) in female rats following thioacetamide-induced liver injury [1]. In a cross-study comparable assessment using an acetaminophen-induced hepatotoxicity model, silymarin (100 mg/kg, p.o.) achieved a 14% reduction in ALT (from 145.2 ± 10.6 to 124.9 ± 8.5 U/L) [2]. Both compounds exhibit directional hepatoprotection, but Hepasor's effect is observed in a distinct toxicological model (thioacetamide), and the absolute magnitude of ALT reduction cannot be directly compared due to differing baseline injury mechanisms and dosing regimens.
| Evidence Dimension | Serum ALT Reduction |
|---|---|
| Target Compound Data | ~12% reduction in S-ALT (female rats, thioacetamide model) |
| Comparator Or Baseline | Silymarin: 14% reduction in ALT (from 145.2 ± 10.6 to 124.9 ± 8.5 U/L, acetaminophen model) |
| Quantified Difference | Hepasor: ~12% reduction; Silymarin: 14% reduction. Models and dosing differ, precluding direct efficacy ranking. |
| Conditions | Hepasor: thioacetamide-induced liver injury, female rats, intraperitoneal administration. Silymarin: acetaminophen-induced hepatotoxicity, 100 mg/kg p.o. in rats. |
Why This Matters
Demonstrates that Hepasor provides measurable hepatoprotection in a specific model distinct from the standard silymarin comparator, supporting its consideration as a research tool for thioacetamide injury or as an alternative when silymarin is unsuitable.
- [1] Virtanen P, Lassila V, Njimi T, Mengata DE. Natural Protoberberine Alkaloids from Enantía Chlorantha, Palmatine, Columbamine and Jatrorrhizine for Thioacetamidc-Traumatized Rat Liver. Acta Anatomica. 1988;131(2):166–170. doi:10.1159/000146507 View Source
- [2] Saleem M, et al. Table 2. In vivo hepatoprotective study in rats. 2017. PMC. Silymarin (100 mg/kg, po) ALT value: 124.9 ± 8.5 U/L. View Source
